Tri-O-benzoyl-D-galactal

Catalog No.
S1921616
CAS No.
34948-79-3
M.F
C27H22O7
M. Wt
458.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tri-O-benzoyl-D-galactal

CAS Number

34948-79-3

Product Name

Tri-O-benzoyl-D-galactal

IUPAC Name

[(2R,3R,4R)-3,4-dibenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate

Molecular Formula

C27H22O7

Molecular Weight

458.5 g/mol

InChI

InChI=1S/C27H22O7/c28-25(19-10-4-1-5-11-19)32-18-23-24(34-27(30)21-14-8-3-9-15-21)22(16-17-31-23)33-26(29)20-12-6-2-7-13-20/h1-17,22-24H,18H2/t22-,23-,24-/m1/s1

InChI Key

OZFFEFRJEYIEGH-WXFUMESZSA-N

SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C=CO2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C=CO2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@@H](C=CO2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
  • TOBG is a synthetic derivative of D-galactal, a monosaccharide related to the sugar galactose [].
  • It serves as a crucial building block for constructing complex carbohydrates, also known as oligosaccharides [].
  • Scientists utilize TOBG in both solution and solid-phase synthesis of these oligosaccharides [].

Molecular Structure Analysis

  • TOBG's structure consists of a galactal core, a seven-carbon chain with an aldehyde group, where three hydroxyl groups (OH) are each attached to a benzoyl group (C6H5CO) [].
  • This modification with bulky benzoyl groups protects the hydroxyl groups, making them less reactive during synthesis [].

Chemical Reactions Analysis

  • Synthesis: A key reaction involving TOBG is its conversion from D-galactose. The specific process can involve various methods depending on the research needs [].
  • One common approach utilizes benzoyl chloride and pyridine to achieve the tri-O-benzoylation of D-galactose [].
  • Due to the complexity of the synthesis, researchers often rely on commercially available TOBG [].

Physical And Chemical Properties Analysis

  • Melting point: 48-54 °C [].
  • Optical activity: [α]22/D −43° (measured in methylene chloride) [].
  • Solubility: Soluble in organic solvents like dichloromethane and chloroform [].
  • Specific information on TOBG's safety hazards is limited.
  • As a general precaution, similar aromatic compounds can be irritating to the skin and eyes [].
  • It's advisable to handle TOBG with appropriate personal protective equipment (PPE) in a well-ventilated laboratory.

Note:

  • This analysis focuses on the scientific research aspects of TOBG.
  • For specific details on its synthesis or advanced applications, further scientific literature would be necessary.

XLogP3

5.2

Wikipedia

2,6-Anhydro-1,3,4-tri-O-benzoyl-5-deoxy-D-arabino-hex-5-enitol

Dates

Modify: 2023-08-16

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